molecular formula C8H18F2OSn2 B13829782 1,3-Dibutyl-1,3-difluorodistannoxane

1,3-Dibutyl-1,3-difluorodistannoxane

Cat. No.: B13829782
M. Wt: 405.64 g/mol
InChI Key: ZVEBFHDPKWOMIG-UHFFFAOYSA-L
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Description

1,3-Dibutyl-1,3-difluorodistannoxane is an organotin compound with the molecular formula C8H20F2OSn2 It is characterized by the presence of two tin atoms, each bonded to a fluorine atom and a butyl group, with an oxygen atom bridging the two tin centers

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibutyl-1,3-difluorodistannoxane can be synthesized through the reaction of dibutyltin oxide with a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

(Bu2SnO)2+2HFBu2SnF2O\text{(Bu}_2\text{SnO)}_2 + 2\text{HF} \rightarrow \text{Bu}_2\text{SnF}_2\text{O} (Bu2​SnO)2​+2HF→Bu2​SnF2​O

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also involve purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibutyl-1,3-difluorodistannoxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.

    Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.

    Substitution: The fluorine atoms can be substituted with other nucleophiles such as alkoxides or halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium alkoxides or halides are employed under mild conditions.

Major Products Formed

    Oxidation: Higher oxidation state tin compounds.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Substituted organotin compounds with different functional groups.

Scientific Research Applications

1,3-Dibutyl-1,3-difluorodistannoxane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dibutyl-1,3-difluorodistannoxane involves its interaction with molecular targets such as enzymes or receptors. The compound can form coordination complexes with these targets, leading to changes in their activity or function. The pathways involved may include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dibutyl-1,3-dichlorodistannoxane
  • 1,3-Dibutyl-1,3-dibromodistannoxane
  • 1,3-Dibutyl-1,3-diiododistannoxane

Uniqueness

1,3-Dibutyl-1,3-difluorodistannoxane is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity compared to its halogenated analogs. The fluorine atoms also influence the compound’s interactions with other molecules, making it a valuable reagent in various chemical processes.

Properties

Molecular Formula

C8H18F2OSn2

Molecular Weight

405.64 g/mol

InChI

InChI=1S/2C4H9.2FH.O.2Sn/c2*1-3-4-2;;;;;/h2*1,3-4H2,2H3;2*1H;;;/q;;;;;2*+1/p-2

InChI Key

ZVEBFHDPKWOMIG-UHFFFAOYSA-L

Canonical SMILES

CCCC[Sn](O[Sn](CCCC)F)F

Origin of Product

United States

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